Cas no 1448140-18-8 (methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- methyl 7-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 1448140-18-8
- F2416-0951
- AKOS024647261
- methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
- インチ: 1S/C18H18N2O4/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+
- InChIKey: LUOAOSZKIVSSAS-VOTSOKGWSA-N
- SMILES: C1C2=C(C=CC(NC(=O)/C=C/C3=CC=CO3)=C2)CCN1C(OC)=O
計算された属性
- 精确分子量: 326.12665706g/mol
- 同位素质量: 326.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 493
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- XLogP3: 2
methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2416-0951-20μmol |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2416-0951-10μmol |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2416-0951-15mg |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2416-0951-30mg |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2416-0951-4mg |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2416-0951-50mg |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2416-0951-2mg |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2416-0951-10mg |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2416-0951-2μmol |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2416-0951-5mg |
methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448140-18-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報
Introduction to Methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 1448140-18-8)
Methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 1448140-18-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of multiple functional groups, including an amide and an ester moiety, makes this molecule a versatile scaffold for further chemical modifications and biological investigations.
The chemical structure of Methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is characterized by a rigid heterocyclic core flanked by aromatic and aliphatic substituents. The 1,2,3,4-tetrahydroisoquinoline backbone is a well-documented pharmacophore in drug discovery, particularly for its role in modulating neurological and cardiovascular pathways. The amide group at the 7-position introduces a polar interaction surface, while the ester functionality at the 2-position provides a site for further derivatization. These structural features contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on tetrahydroisoquinoline derivatives due to their diverse biological activities. Studies have demonstrated that these compounds exhibit properties such as analgesic, anti-inflammatory, and neuroprotective effects. The specific substitution pattern in Methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate suggests that it may interact with various biological targets, making it a promising candidate for further exploration.
The incorporation of the furan moiety into the molecular structure is particularly noteworthy. Furan derivatives are known for their ability to enhance binding affinity and selectivity in drug design. The electron-rich nature of the furan ring can facilitate hydrogen bonding interactions with biological targets, thereby improving the compound's pharmacological profile. Additionally, the presence of a double bond (indicated by the (2E) notation) introduces conformational flexibility, which can be exploited to optimize binding interactions.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like Methyl 7-(2E)-3-(furan-2-yl)prop- enamido- 1, 2, 3, 4- tetrahydroisoquinoline- carboxylate towards various protein targets. These virtual screening approaches have accelerated the identification of promising candidates for experimental validation. For instance, studies have suggested that this compound may interact with enzymes involved in neurotransmitter synthesis and degradation pathways. Such interactions could underpin its potential use in treating neurological disorders.
The synthesis of Methyl 7-(furan- E)- 3-(furan- )p rop -
enamido- 1,
This underscores its significance as a building block for drug discovery efforts aimed at addressing unmet medical needs.
In conclusion,Methyl 7-(
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